(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid
Description
(2E)-3-(8-Hydroxy-2H-chromen-3-yl)acrylic acid is a chromene-derived acrylic acid featuring a hydroxy group at position 8 of the chromene ring and a trans-configured (2E) acrylic acid moiety at position 2. Chromenes are heterocyclic compounds with a benzopyran backbone, known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is structurally related to coumarins, which share the benzopyran core but differ in oxygenation patterns .
Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(E)-3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15)/b5-4+ |
InChI Key |
RGELSLDNPCBSSG-SNAWJCMRSA-N |
Isomeric SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)/C=C/C(=O)O |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation and Aldol Condensation
A widely adopted route begins with the synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde through Vilsmeier-Haack formylation. Benzopyran-4-one derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position. For 8-hydroxy derivatives, protecting groups such as methoxy are often employed to prevent side reactions during formylation. Subsequent aldol condensation with malonic acid under basic conditions yields the acrylic acid moiety.
Reaction Conditions and Yields
-
Formylation Step :
-
Aldol Condensation :
Challenges :
Knoevenagel Condensation with Malonic Acid
The Knoevenagel method directly couples benzopyran-3-carbaldehydes with malonic acid under mild conditions. This one-pot approach avoids intermediate isolation, enhancing efficiency.
-
Reactants :
-
8-Hydroxy-2H-chromene-3-carbaldehyde (1 equiv)
-
Malonic acid (1.2 equiv)
-
-
Catalyst : L-Proline (15 mol%)
-
Solvent : Water/ethanol (1:1 v/v)
-
Temperature : 70°C, 4 hours
-
Yield : 82%
Advantages :
-
Eco-friendly conditions (aqueous solvent, biodegradable catalyst).
-
Minimal by-product formation due to selective decarboxylation.
Catalytic Systems and Reaction Optimization
Transition Metal Catalysts
Nickel and copper bromide systems, as described in acetylene carbonylation patents, have inspired adaptations for acrylic acid synthesis. However, their application to chromenyl derivatives remains underexplored.
Example System :
Organocatalysts
Amino acids like L-proline outperform traditional bases (piperidine) in Knoevenagel reactions, offering higher enantioselectivity and lower toxicity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Vilsmeier-Aldol | Multi-step, acidic/basic | 65–78 | 90–95 | High functional group tolerance |
| Knoevenagel | One-pot, aqueous | 82 | 98 | Green chemistry compliant |
| Metal-Catalyzed | High-pressure, anhydrous | <50 | 80 | Scalable for industrial use |
Key Findings :
Chemical Reactions Analysis
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors in the body . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chromene-acrylic acid derivatives are highly sensitive to substituent variations. Key structural analogs include:
Key Observations :
- Hydroxy vs. Methoxy Substitution : The hydroxy group at position 8 in the target compound enhances polarity and antioxidant capacity compared to the methoxy analog, which favors membrane permeability .
- Aromatic Ring Modifications : Replacement of the chromene ring with a phenyl group (e.g., o-coumaric acid) reduces planarity and π-π interactions but retains antimicrobial activity .
- Steric Effects : Bulky substituents (e.g., tetramethylnaphthalenyl in ) may improve target specificity by restricting conformational flexibility.
Antimicrobial Activity:
- The target compound’s hydroxy and acrylic acid groups likely contribute to antimicrobial effects via membrane disruption or enzyme inhibition, as seen in protonated sulfamoylphenylacrylic acids (MIC values: 2–32 µg/mL against E. coli and S. aureus) .
- (2E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives exhibit superior antifungal activity to fluconazole, highlighting the importance of sulfonamide groups .
Anticancer Activity:
- Bibenzyl analogs (e.g., 3,3’-dihydroxy-5-methoxybibenzyl) demonstrate cytotoxicity against liver and gastric cancer cells (IC₅₀: 10–50 µM), with open-chain structures outperforming closed-ring systems .
Anti-inflammatory and Antioxidant Effects:
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxy groups improve aqueous solubility (e.g., logP of target compound ≈ 1.5 vs. 2.2 for methoxy analog ).
- Stability : The trans (E)-configuration of the acrylic acid moiety resists isomerization under physiological conditions, ensuring consistent bioactivity .
- Metabolism : Methoxy groups undergo slower hepatic demethylation compared to hydroxy groups, affecting half-life .
Biological Activity
(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid, also known as 3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid, is a compound belonging to the coumarin family, characterized by a benzopyrone structure. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. Below is a detailed examination of its biological activity based on current research findings.
- Molecular Formula : C12H10O4
- Molecular Weight : Approximately 218.21 g/mol
- Structure : Features a hydroxyl group at the 8th position of the chromen moiety, contributing to its unique biological properties.
1. Antioxidant Activity
The compound exhibits significant antioxidant properties due to its hydroxyl group, which can effectively scavenge free radicals. This activity protects cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential utility in treating inflammatory conditions by modulating inflammatory pathways.
3. Antimicrobial Activity
The compound has shown effectiveness against various microorganisms by disrupting their cell membranes. This property highlights its potential as an antimicrobial agent .
4. Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways involved in cancer progression. Specific mechanisms include up-regulation of p21 expression and interaction with key proteins involved in cell cycle regulation .
The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:
- Reactive Oxygen Species (ROS) : The compound scavenges ROS, reducing oxidative damage.
- Inflammatory Pathways : Inhibition of COX and other inflammatory mediators reduces inflammation.
- Cell Membrane Disruption : Its ability to interact with microbial membranes leads to microbial death.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid | Hydroxyl group at the 7th position | Antioxidant and anti-inflammatory |
| (E)-Cinnamic Acid | Simple phenolic structure without benzopyran core | Antimicrobial and anti-cancer |
| Quercetin | Flavonoid structure with multiple hydroxyl groups | Strong antioxidant and anti-inflammatory |
The unique positioning of the hydroxyl group in this compound significantly influences its biological activity compared to these similar compounds.
Case Studies
- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, highlighting its potential for therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and inflammation, indicating its effectiveness as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for (2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid, and what are their key reaction conditions?
The primary synthesis involves Knoevenagel condensation between 8-hydroxy-2H-chromen-3-carbaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine). Reaction conditions typically include refluxing in ethanol or toluene under inert atmosphere, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours). Alternative methods include microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How is the structural characterization of this compound validated in academic research?
X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods are standard:
- NMR : Distinct signals for the α,β-unsaturated carbonyl (δ 6.3–7.8 ppm for protons, δ 165–170 ppm for carbonyl carbons).
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (hydroxyl group).
- HRMS : Molecular ion peak at m/z 218.21 (C₁₂H₁₀O₄) .
Q. What are the foundational biological activities associated with this compound?
The compound exhibits antioxidant , anti-inflammatory , and antimicrobial properties. Its 8-hydroxyl group enhances radical scavenging activity (IC₅₀ ≈ 12 μM in DPPH assays) and modulates NF-κB signaling in vitro .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological efficacy?
Comparative studies with analogs like (2E)-3-(8-methoxy-2H-chromen-3-yl)acrylic acid reveal that hydroxyl groups improve antioxidant activity due to hydrogen-bonding interactions with reactive oxygen species (ROS), whereas methoxy substitutions enhance metabolic stability but reduce potency. For example:
| Compound | Antioxidant IC₅₀ (DPPH) | Solubility (mg/mL) |
|---|---|---|
| 8-Hydroxy derivative | 12 μM | 1.2 |
| 8-Methoxy derivative | 28 μM | 2.8 |
| This trade-off necessitates structure-activity relationship (SAR) optimization for therapeutic applications . |
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, ROS source). To address this:
- Use standardized protocols (e.g., OECD guidelines for antioxidant testing).
- Validate results with orthogonal assays (e.g., corroborate DPPH with ORAC or ABTS).
- Perform dose-response curves to confirm EC₅₀ consistency .
Q. How does this compound interact with biomolecular targets at the atomic level?
Molecular docking studies indicate strong binding (ΔG ≈ −8.2 kcal/mol) to cyclooxygenase-2 (COX-2) via hydrogen bonds between the hydroxyl group and Arg120/His90 residues. Further validation via surface plasmon resonance (SPR) shows a dissociation constant (K_d) of 0.45 μM, confirming high affinity .
Q. What advanced analytical techniques differentiate this compound from structurally similar coumarins?
LC-MS/MS with collision-induced dissociation (CID) distinguishes it from analogs like warfarin by unique fragment ions at m/z 147 (chromenyl fragment) and 71 (acrylic acid moiety). Synchrotron-based XANES can map electron density around the hydroxyl group, highlighting its redox-active nature .
Methodological Guidance
Q. What in vitro models are optimal for evaluating its anti-inflammatory potential?
- RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA under LPS stimulation.
- HUVEC cells : Assess NF-κB nuclear translocation using immunofluorescence .
Q. How to optimize crystallization for X-ray studies of this compound?
Use slow evaporation in a 1:1 ethanol/water mixture at 4°C. SHELXL refinement parameters should include anisotropic displacement for non-H atoms and SHELXPRO for hydrogen placement. Twinning tests are critical due to the compound’s planar structure .
Q. What computational tools predict its pharmacokinetic properties?
SwissADME predicts moderate bioavailability (F ≈ 65%) and CYP3A4-mediated metabolism . Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, showing logP ≈ 2.1, consistent with experimental HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
